molecular formula C9H10BrFN2O B13987612 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

Cat. No.: B13987612
M. Wt: 261.09 g/mol
InChI Key: RBQLFQDAQLBVBX-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is a heterocyclic compound that contains both a pyridine ring and a morpholine ring. The presence of bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications. Its molecular formula is C9H10BrFN2O, and it has a molecular weight of 261.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine typically involves the reaction of 5-bromo-2-fluoropyridine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with morpholine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10BrFN2O

Molecular Weight

261.09 g/mol

IUPAC Name

4-(5-bromo-2-fluoropyridin-3-yl)morpholine

InChI

InChI=1S/C9H10BrFN2O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2

InChI Key

RBQLFQDAQLBVBX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=CC(=C2)Br)F

Origin of Product

United States

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